IPSU

描述

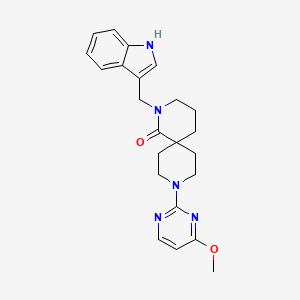

化合物2-((1H-吲哚-3-基)甲基)-9-(4-甲氧基嘧啶-2-基)-2,9-二氮杂螺[5它对食欲素-2受体的选择性约为食欲素-1受体的六倍 。 该化合物主要用于与睡眠障碍和失眠相关的研究,因为它能够增加非快速眼动睡眠 。

准备方法

合成路线和反应条件

2-((1H-吲哚-3-基)甲基)-9-(4-甲氧基嘧啶-2-基)-2,9-二氮杂螺[5反应条件通常涉及使用二甲基亚砜等有机溶剂和催化剂来促进目标产物的形成 。

工业生产方法

2-((1H-吲哚-3-基)甲基)-9-(4-甲氧基嘧啶-2-基)-2,9-二氮杂螺[5.5]十一烷-1-酮的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件,以最大程度地提高产率和纯度,同时最大程度地降低成本和环境影响 。

化学反应分析

反应类型

2-((1H-吲哚-3-基)甲基)-9-(4-甲氧基嘧啶-2-基)-2,9-二氮杂螺[5.5]十一烷-1-酮会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 反应条件根据所需的转化而有所不同,但通常涉及控制温度和特定的溶剂 。

主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以将新的官能团引入吲哚或嘧啶环 。

科学研究应用

Pharmacological Applications

Sleep Disorders

IPSU has been extensively studied for its potential to treat insomnia and other sleep-related issues. By selectively antagonizing OX2R, this compound helps to reduce wakefulness and improve sleep quality. Research indicates that administration of this compound at doses such as 50 mg/kg significantly impacts behaviors associated with sleep disorders. In animal models, this compound was shown to increase non-rapid eye movement (NREM) sleep without disturbing rapid eye movement (REM) sleep architecture, making it a promising candidate for pharmacological interventions in insomnia .

Obesity and Metabolic Disorders

In addition to its effects on sleep, this compound has been investigated for its potential role in managing obesity. The orexin signaling pathway is known to influence feeding behavior and energy expenditure. By blocking OX2R, this compound may help modulate appetite and promote weight loss in animal models . This dual action—improving sleep while potentially aiding in weight management—positions this compound as a versatile therapeutic agent.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with other orexin receptor antagonists is useful:

| Compound | OX1R Affinity | OX2R Affinity | Primary Action |

|---|---|---|---|

| This compound | Low | High | Induces NREM sleep |

| Suvorexant | High | Moderate | Induces REM sleep |

| Lemborexant | Moderate | High | Dual action on both |

This table illustrates that while this compound has a strong preference for OX2R, other compounds like suvorexant exhibit different affinities and effects on sleep architecture .

Case Studies

Animal Models

A significant body of research has utilized mouse models to evaluate the effects of this compound on sleep patterns. In controlled experiments, mice administered with this compound during their active phase exhibited increased NREM sleep duration without adversely affecting overall sleep architecture. This finding suggests that selective antagonism of OX2R can be an effective strategy for promoting sleep without the side effects commonly associated with other sedatives .

Behavioral Studies

Behavioral studies have demonstrated that this compound not only enhances sleep but also positively influences feeding behavior in animal models. For instance, studies indicated that treatment with this compound led to reduced food intake in mice, suggesting a potential application in obesity management . These findings highlight the compound's multifaceted role in both enhancing sleep quality and regulating metabolic processes.

作用机制

该化合物通过选择性地结合并拮抗食欲素-2受体来发挥作用。这种相互作用抑制受体的活性,导致非快速眼动睡眠增加。 所涉及的分子靶标包括食欲素-2受体,而受影响的途径是与睡眠调节和清醒相关的途径 。

相似化合物的比较

类似化合物

苏沃雷克斯: 一种双重食欲素受体拮抗剂,影响食欲素-1和食欲素-2受体。

阿莫雷克斯: 另一种与苏沃雷克斯具有类似特性的双重食欲素受体拮抗剂。

菲洛雷克斯: 一种具有类似诱眠作用的选择性食欲素-2受体拮抗剂

独特性

2-((1H-吲哚-3-基)甲基)-9-(4-甲氧基嘧啶-2-基)-2,9-二氮杂螺[5.5]十一烷-1-酮的独特之处在于它对食欲素-2受体比对食欲素-1受体的选择性高,这使其成为研究食欲素-2在睡眠调节中的特定作用的宝贵工具 。

生物活性

Introduction

IPSU, chemically known as C23H27N5O2 and identified by CAS Number 1373765-19-5, is a selective antagonist of the orexin receptor 2 (OX2R). This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, particularly in modulating sleep-wake cycles and influencing mood disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound primarily functions as an OX2 receptor antagonist , exhibiting approximately six-fold selectivity for the OX2 receptor compared to the OX1 receptor. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting OX2R, this compound may help in conditions characterized by excessive arousal or insomnia, making it a candidate for treating sleep disorders and potentially mood disorders linked to dysregulated orexin signaling .

Selectivity Profile

| Receptor Type | Selectivity |

|---|---|

| OX1 | Low |

| OX2 | High |

Neuropharmacological Effects

Research indicates that this compound can significantly decrease the activity of neurons associated with the OX2 receptor. This inhibition is linked to various behavioral outcomes:

- Reduction in Wakefulness : Animal studies have shown that this compound administration leads to a marked reduction in wakefulness, suggesting its potential utility in treating insomnia .

- Mood Regulation : Given the role of orexins in mood regulation, this compound's antagonistic action may contribute to alleviating symptoms of anxiety and depression .

Case Studies and Clinical Findings

Efficacy Studies

Recent studies have focused on the efficacy of this compound in various models:

- Sleep Disorders : A study demonstrated that this compound effectively reduced sleep latency in animal models, indicating its potential as a sleep aid .

- Mood Disorders : Research on orexin antagonists has highlighted their role in reducing anxiety-like behaviors in stress-induced models, suggesting that this compound may also possess anxiolytic properties .

Safety Profile

The safety profile of this compound has not been extensively documented; however, its selectivity for the OX2 receptor suggests a potentially favorable side effect profile compared to non-selective agents targeting both OX1 and OX2 receptors.

属性

IUPAC Name |

2-(1H-indol-3-ylmethyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-30-20-7-11-24-22(26-20)27-13-9-23(10-14-27)8-4-12-28(21(23)29)16-17-15-25-19-6-3-2-5-18(17)19/h2-3,5-7,11,15,25H,4,8-10,12-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMHOSYCWRRHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC3(CCCN(C3=O)CC4=CNC5=CC=CC=C54)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。